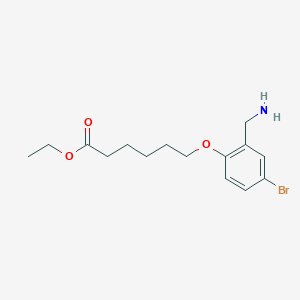
Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a brominated phenoxy group, which can impart unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-(aminomethyl)phenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-(aminomethyl)-4-bromophenol.
Etherification: The brominated phenol is then reacted with 6-bromohexanoic acid in the presence of a base such as potassium carbonate to form the ether linkage, resulting in 6-(2-(aminomethyl)-4-bromophenoxy)hexanoic acid.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols from the ester group.
科学研究应用
Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The brominated phenoxy group can enhance binding affinity to certain molecular targets, while the ester group can facilitate cellular uptake and metabolism.
相似化合物的比较
Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate can be compared with other similar compounds, such as:
Ethyl 6-(2-(aminomethyl)-4-chlorophenoxy)hexanoate: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and biological activity.
Ethyl 6-(2-(aminomethyl)-4-fluorophenoxy)hexanoate:
Ethyl 6-(2-(aminomethyl)-4-iodophenoxy)hexanoate:
Each of these compounds has unique properties due to the different halogen atoms, which can influence their chemical behavior and applications.
属性
IUPAC Name |
ethyl 6-[2-(aminomethyl)-4-bromophenoxy]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-2-19-15(18)6-4-3-5-9-20-14-8-7-13(16)10-12(14)11-17/h7-8,10H,2-6,9,11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGHADQFECMRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCOC1=C(C=C(C=C1)Br)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














